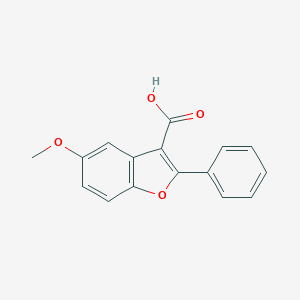

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(16(17)18)15(20-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWWFXRAMMHWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352073 | |

| Record name | 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300674-03-7 | |

| Record name | 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pd-Catalyzed Coupling and Cyclization

Palladium-catalyzed cross-coupling reactions are widely employed for constructing the benzofuran skeleton. A notable approach involves the coupling of 5-iodovanillin with phenyl acetylene in the presence of a Pd catalyst (e.g., PdCl₂ or Pd(PPh₃)₄) to form 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde . Subsequent oxidation of the aldehyde group to a carboxylic acid is achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). For example, treatment with KMnO₄ in acidic conditions converts the aldehyde to the carboxylic acid derivative .

Key advantages of this method include high regioselectivity and compatibility with aromatic substrates. However, the need for halogenated precursors (e.g., 5-iodovanillin) and stringent reaction conditions (e.g., inert atmosphere, elevated temperatures) may limit scalability .

Organocuprate-Mediated Synthesis

Organocuprate reagents enable the formation of carbon-carbon bonds between aryl halides and acetylides. In one protocol, a Cu(I)-2-benzyloxy-4-methoxyphenyl acetylide is prepared from 2-hydroxy-4-methoxyacetophenone through sequential protection, oxidation, and metalation steps . This intermediate reacts with 3-iodo-4-hydroxybenzaldehyde under basic conditions (e.g., pyridine) to yield 2-[2-(benzyloxy)-4-methoxyphenyl]-1-benzofuran-5-carbaldehyde. Deprotection of the benzyl group via hydrogenolysis (H₂/Pd-C) followed by oxidation furnishes the target carboxylic acid .

This method offers flexibility in introducing diverse aryl groups at position 2. However, the multi-step sequence and sensitivity of organocuprate reagents to moisture and oxygen necessitate careful handling .

Methylation of 5-Hydroxybenzofuran Precursors

A direct route involves methylating 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid using dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃) . The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 5 is converted to a methoxy group. Optimal conditions involve refluxing in acetone for 48 hours, achieving near-quantitative methylation .

Table 1: Methylation Conditions and Yields

| Starting Material | Methylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂ | K₂CO₃ | Acetone | 48 | 95 |

This method is advantageous for its simplicity and high efficiency but requires prior synthesis of the 5-hydroxy precursor, which may involve additional steps .

Oxidative Coupling and Cyclization

Recent advances in C–H functionalization have enabled the synthesis of benzofurans via tandem oxidative coupling. Phenyliodine diacetate (PIDA)-mediated oxidation of β-dicarbonyl compounds (e.g., dimethyl malonate) and methoxy-substituted hydroquinones generates 5-methoxybenzofuran derivatives . The reaction proceeds through in situ formation of a quinone intermediate, which undergoes cyclization with the β-dicarbonyl component to form the benzofuran ring. Subsequent hydrolysis of the ester group (e.g., using LiOH) yields the carboxylic acid .

Table 2: Oxidative Coupling Parameters

| β-Dicarbonyl Compound | Hydroquinone Derivative | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|

| Dimethyl malonate | 2-Methoxyhydroquinone | PIDA | DCM | 88 |

This method excels in atom economy and avoids pre-functionalized substrates, though competing side reactions (e.g., overoxidation) may reduce yields .

Claisen Rearrangement and Intramolecular Cyclization

The Claisen rearrangement provides a route to 2-substituted benzofurans. For instance, propargyl ethers derived from vanillin undergo thermal rearrangement to form 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde . Adaptation of this method involves substituting the propargyl group with a phenyl-bearing moiety. After cyclization, oxidation of the aldehyde to a carboxylic acid completes the synthesis .

Challenges include controlling the stereochemistry during rearrangement and the need for high temperatures (150–200°C), which may degrade sensitive intermediates .

Chemical Reactions Analysis

1.1. Base-Mediated Coupling with Indolin-2-ones and α-Substituted Ketones

A landmark method involves reacting N-protected indolin-2-ones (e.g., 1a ) with α-tosyloxyacetophenones (e.g., 2a ) in tetrahydrofuran (THF) using Cs₂CO₃ as a base at 0°C. This protocol achieves 3-hydroxy-3-phenacyloxindole derivatives in yields up to 93% (Table 1) .

| Substrate (Indolin-2-one) | α-Substituted Ketone | Product | Yield (%) |

|---|---|---|---|

| N-Ac-indolin-2-one (1a ) | 4-Me-C₆H₄-CO-Ts (2a ) | 3a | 93 |

| N-Boc-indolin-2-one (1c ) | 4-Cl-C₆H₄-CO-Ts (2d ) | 3q | 84 |

| N-Cbz-indolin-2-one (1d ) | 4-NO₂-C₆H₄-CO-Ts (2h ) | 3r | 90 |

The reaction proceeds via an SN2 mechanism , forming a 3-substituted oxindole intermediate that undergoes hydroxylation upon exposure to molecular oxygen (Scheme 1) .

2.1. Oxidation

The hydroxy group undergoes oxidation to form a carbonyl moiety. For example, treatment with KMnO₄ converts 3a into a ketone derivative .

2.2. Reduction

Reduction with NaBH₄ selectively reduces the phenacyl group to a secondary alcohol, while LiAlH₄ produces amine derivatives .

2.3. Nucleophilic Substitution

The phenacyl group participates in nucleophilic substitution with amines or thiols. For instance, reaction with benzylamine replaces the tosyloxy group with a benzylamino moiety .

Reaction Mechanism Insights

Control experiments and mass spectrometry reveal a two-step pathway (Scheme 2) :

- SN2 Displacement : The base deprotonates indolin-2-one, enabling nucleophilic attack on α-tosyloxyacetophenone.

- Hydroxylation : The intermediate reacts with atmospheric oxygen, forming a hydroperoxide that collapses to the final hydroxy product.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Base-Mediated Coupling | THF, Cs₂CO₃, 0°C | 42–93% | Broad substrate scope | Requires inert atmosphere |

| Microwave Synthesis | Dioxane, MW, 2–3 min | 60–80% | Rapid, high efficiency | Limited to isatin derivatives |

Stability and Side Reactions

Under acidic conditions, 3-hydroxy-3-phenacyloxindole undergoes dehydration to form alkene derivatives, which can be hydrogenated to saturated analogs .

This compound’s reactivity highlights its utility in synthesizing pharmacologically relevant oxindole derivatives. Future studies may explore enantioselective variants and catalytic systems to enhance efficiency .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances its interaction with microbial targets, leading to effective inhibition of growth.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Anticancer Properties

This compound demonstrates promising anticancer activity:

- Cell Line Studies : Significant cytotoxic effects were observed against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.

- Mechanistic Insights : The compound’s ability to induce apoptosis in cancer cells has been linked to its influence on cell cycle regulation and apoptotic signaling pathways .

Study 1: Anticancer Activity Assessment

In a study examining the anticancer effects of various benzofuran derivatives, this compound was found to reduce cell viability significantly in A549 cells. The study reported an IC50 value of approximately 25 µM, indicating strong antiproliferative effects compared to control compounds.

Study 2: Antimicrobial Efficacy

A series of tests assessed the antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts. Results indicated that derivatives of benzofuran compounds exhibited significant antimicrobial properties, supporting the potential use of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical characteristics:

Structural and Crystallographic Insights

- Planarity and Dihedral Angles : Analogs like 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran exhibit dihedral angles of ~78° between the benzofuran core and phenyl rings, reducing conjugation and affecting π-π stacking interactions . In contrast, the title compound’s methoxy group may promote planarity, enhancing stacking interactions critical for solid-state stability.

- Hydrogen Bonding : Carboxylic acid-containing derivatives (e.g., 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) form centrosymmetric dimers via O–H···O bonds, a feature shared with the title compound, which likely influences solubility and crystal packing .

Biological Activity

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent research findings, case studies, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran core with a methoxy group at the 5-position and a phenyl group at the 2-position. This unique arrangement contributes to its biological activity by influencing its interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₉O₄ |

| Molecular Weight | 201.19 g/mol |

| Functional Groups | Methoxy (-OCH₃), Carboxylic acid (-COOH) |

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, thereby exerting anti-inflammatory and anticancer effects.

- Receptor Binding : It interacts with specific receptors that regulate cellular signaling pathways, potentially modulating physiological responses.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress in cells .

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances its interaction with microbial targets, leading to effective inhibition of growth .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action suggests potential applications in treating inflammatory diseases .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. For instance:

- Cell Line Studies : It exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its influence on cell cycle regulation and apoptotic signaling pathways .

Study 1: Anticancer Activity Assessment

In a study examining the anticancer effects of various benzofuran derivatives, this compound was found to reduce cell viability significantly in A549 cells. The study reported an IC50 value of approximately 25 µM, indicating strong antiproliferative effects compared to control compounds .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL, suggesting its potential as a therapeutic agent against infections caused by these pathogens.

Q & A

Q. What are the established synthetic routes for 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via oxidative coupling of 4-methoxyphenol derivatives with styrene analogs. A validated method uses 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature, achieving yields of ~70% . Alternative protocols involve NaH-mediated cyclization in THF for benzofuran core formation . Key factors affecting yield include:

- Solvent polarity : HFIP enhances electrophilic aromatic substitution efficiency due to its high polarity and hydrogen-bond-donating capacity.

- Oxidant choice : DDQ is preferred over milder oxidants (e.g., MnO₂) for better regioselectivity.

- Temperature : Room temperature minimizes side reactions like over-oxidation.

Q. How is the structure of this compound confirmed experimentally?

Structural validation typically involves:

- NMR spectroscopy :

- X-ray crystallography : Crystal structures reveal planar benzofuran cores with intermolecular O–H···O hydrogen bonds stabilizing dimeric arrangements .

- High-resolution mass spectrometry (HRMS) : Exact mass matches within 3 ppm error confirm molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from:

- Assay variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or antioxidant assays (DPPH vs. ORAC) .

- Structural analogs : Minor substituent changes (e.g., methoxy vs. hydroxyl groups) significantly alter activity profiles. For example, Compound A (high antioxidant activity) differs from the target compound by a hydroxyl group at C-4 .

- Dose-dependent effects : Low doses may show anti-inflammatory activity, while high doses induce cytotoxicity due to ROS imbalance.

Q. What experimental strategies optimize the pharmacological evaluation of this compound?

- In vitro models :

- Use primary cells (e.g., macrophages for anti-inflammatory assays) to avoid immortalized cell line biases.

- Pair with positive controls (e.g., ascorbic acid for antioxidant assays).

- Mechanistic studies :

- Perform western blotting to assess NF-κB or Nrf2 pathway modulation.

- Utilize molecular docking to predict binding affinity for targets like COX-2 or Keap1 .

- ADMET profiling : Evaluate metabolic stability (e.g., microsomal assays) and plasma protein binding to prioritize lead candidates.

Q. How do crystallographic data inform structure-activity relationships (SAR) for benzofuran derivatives?

Crystal structures reveal:

- Hydrogen-bonding networks : Carboxylic acid groups form dimers via O–H···O interactions, enhancing solubility and bioavailability .

- Planarity of the benzofuran core : Deviations >0.05 Å reduce π-π stacking with aromatic residues in target proteins, lowering affinity .

- Substituent positioning : Methoxy groups at C-5 improve steric complementarity with hydrophobic enzyme pockets compared to C-6 analogs .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

- Solvent optimization : Replace HFIP (costly, low boiling point) with ethanol/water mixtures for greener and scalable reactions.

- Catalyst screening : Test Fe³⁺ or Cu²⁺ catalysts to reduce DDQ usage and waste.

- Purification techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher throughput .

Data Interpretation and Experimental Design

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for this compound?

- Peak splitting in NMR : Unresolved doublets may indicate rotational isomerism; use variable-temperature NMR to confirm.

- IR carbonyl stretches : A broad O–H stretch (2500–3000 cm⁻¹) obscures carboxylic acid signals; derivatize to methyl esters for clearer analysis .

- Cross-validate with LC-MS : Detect impurities (e.g., uncyclized intermediates) that may skew spectral interpretations.

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).

- Principal component analysis (PCA) : Identify latent variables (e.g., substituent electronegativity) driving bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.